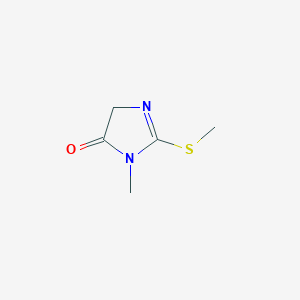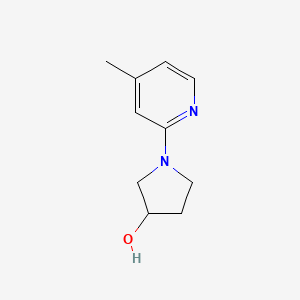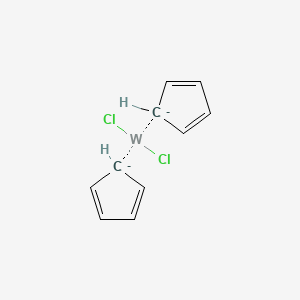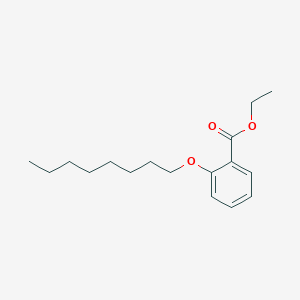![molecular formula C15H9Cl2NO B13974138 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-46-6](/img/structure/B13974138.png)
2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorobenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H9Cl2NO. It is a derivative of indolin-2-one, where the indolinone core is substituted with a 2,6-dichlorobenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,6-Dichlorobenzylidene)indolin-2-one can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 1,3-dihydroindol-2-one with 2,6-dichlorobenzaldehyde in the presence of a base such as pyridine or piperidine . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-(2,6-dichlorobenzylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl-substituted indolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorobenzylidene)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: The compound has been studied for its inhibitory effects on receptor tyrosine kinases, making it a candidate for cancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzylidene)indolin-2-one involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, blocking the activity of these enzymes and thereby interfering with cell signaling pathways that promote cancer cell growth and proliferation . This inhibition is achieved through competitive binding at the ATP-binding site of the kinase.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorobenzylidene)hydrazono)indolin-2-one
- 3-(2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one
Uniqueness
3-(2,6-Dichlorobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits potent inhibitory activity against multiple receptor tyrosine kinases, making it a valuable compound in cancer research .
Properties
CAS No. |
212554-46-6 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19) |
InChI Key |
VXPXDUGSIZEARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)




![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)


